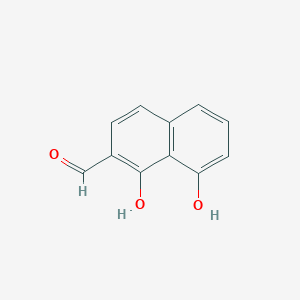

1,8-Dihydroxy-2-naphthaldehyde

Übersicht

Beschreibung

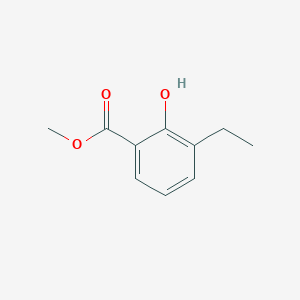

1,8-Dihydroxy-2-naphthaldehyde is a chemical compound used as a starting material to synthesize naphthopyran derivatives and as an intermediate in the total synthesis of palmarumycin CP17 analogs . It has a molecular weight of 188.18 .

Synthesis Analysis

The synthesis of 1,8-Dihydroxy-2-naphthaldehyde involves excited state intramolecular proton transfers (ESIPT). If several hydroxyl groups are located close to each other in a molecule, then the ESIPT process can lead to the next one . This process is called a stepwise excited state intramolecular double proton transfer (stepwise ESIDPT) and leads to the formation of two molecular tautomers .Molecular Structure Analysis

The molecular structure of 1,8-Dihydroxy-2-naphthaldehyde has been studied using complete active space self-consistent field (CASSCF) and multi-state complete active-space second-order perturbation (MS-CASPT2) methods . Three different tautomer minima of S1-ENOL, S1-KETO-1, and S1-KETO-2 and two crucial conical intersections of S1S0-KETO-1 and S1S0-KETO-2 in and between the S0 and S1 states were obtained .Chemical Reactions Analysis

The chemical reactions of 1,8-Dihydroxy-2-naphthaldehyde involve a stepwise excited state intramolecular double proton transfer (stepwise ESIDPT). This process leads to the formation of two molecular tautomers . The first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of ca. 6.0 kcal/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,8-Dihydroxy-2-naphthaldehyde have been studied using density functional theory (DFT) and time-dependent density functional theory (TD-DFT) methods . The excited state double intramolecular proton transfer (ESDPT) process and the photophysical properties of this compound are affected by distinct external electric fields (EEFs) .Wissenschaftliche Forschungsanwendungen

Excited-State Double Proton Transfer (ESDPT)

DHNA has been studied for its excited-state double proton transfer (ESDPT) properties. This process is significant in understanding the photophysical behavior of molecules and can lead to the development of materials with novel luminescent properties . The ESDPT mechanism in DHNA involves a stepwise transfer of protons in the excited state, which is crucial for dual-emission bands in fluorescence applications.

Photoluminescence Performance

The insights gained from studying DHNA’s ESDPT are valuable for designing molecular materials with excellent photoluminescent performances. The ability of DHNA to exhibit dual-emission bands makes it a potential candidate for creating advanced photoluminescent materials .

Fluorescence Decay Analysis

DHNA’s fluorescence decay kinetics have been rigorously analyzed, providing a theoretical framework for understanding the fluorescence decay of compounds undergoing ESDPT. This analysis is essential for the development of fluorescence-based sensors and imaging agents .

Intramolecular Proton Relay

Research has explored DHNA as a case study for optically triggered stepwise double-proton transfer in intramolecular proton relays. This study contributes to the design of proton relay systems in molecular electronics and photonics .

External Electric Fields Influence

DHNA has been used to study the effect of external electric fields on the ESDPT process and photophysical properties. Understanding this influence can lead to the development of electric field-sensitive materials for use in sensors and switches .

Quantum Chemical Calculations

Quantum chemical calculations involving DHNA have provided insights into the molecular structure and behavior during ESDPT. These calculations are fundamental for predicting the behavior of similar compounds and designing molecules with desired properties .

Wirkmechanismus

Target of Action

The primary target of 1,8-Dihydroxy-2-naphthaldehyde is the excited state double proton transfer (ESDPT) process . This process involves the transfer of protons in the excited state, which is a crucial aspect of many biological and chemical reactions .

Mode of Action

1,8-Dihydroxy-2-naphthaldehyde interacts with its targets through a stepwise ESDPT mechanism . Specifically, the first proton transfer from S1-ENOL to S1-KETO-1 is barrierless, whereas the second one from S1-KETO-1 to S1-KETO-2 demands a barrier of approximately 6.0 kcal/mol . This stepwise mechanism is crucial for the compound’s interaction with its targets .

Biochemical Pathways

The ESDPT process of 1,8-Dihydroxy-2-naphthaldehyde affects the potential energy surfaces (PESs), leading to changes in the energy barrier . Increasing the positive external electric field (EEF) results in a decrease in the energy barrier, while vice versa . These changes in the PESs and energy barrier can have significant downstream effects on various biochemical pathways .

Pharmacokinetics

Its mode of action suggests that its bioavailability could be influenced by factors such as the presence of eefs .

Result of Action

The result of 1,8-Dihydroxy-2-naphthaldehyde’s action is the occurrence of dual-emission bands . This is due to the trapping of the compound in the S1 state, which enables these dual-emission bands . This property makes 1,8-Dihydroxy-2-naphthaldehyde potentially useful for designing novel molecular materials with excellent photoluminescent performances .

Action Environment

The action of 1,8-Dihydroxy-2-naphthaldehyde is influenced by environmental factors, particularly EEFs . The ESDPT process of the compound can be affected by distinct EEFs . For instance, when the EEF changes from +10 × 10 −4 a.u. to +20 × 10 −4 a.u., the fluorescence peak undergoes a blue shift from 602 nm to 513 nm in the keto2 form . This suggests that the compound’s action, efficacy, and stability can be regulated and controlled by manipulating the EEF .

Safety and Hazards

1,8-Dihydroxy-2-naphthaldehyde is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Zukünftige Richtungen

The mechanistic insights gained from studying 1,8-Dihydroxy-2-naphthaldehyde are not only helpful for understanding ESDPT but also useful for designing novel molecular materials with excellent photoluminescent performances . The stepwise proton transfers can consist of more than two ESIPT reactions, depending on the molecular structure and the number of involved hydroxyl groups .

Eigenschaften

IUPAC Name |

1,8-dihydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-6-8-5-4-7-2-1-3-9(13)10(7)11(8)14/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBXCVGGCXRBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)C(=C(C=C2)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60826869 | |

| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Dihydroxy-2-naphthaldehyde | |

CAS RN |

858457-19-9 | |

| Record name | 1,8-Dihydroxynaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60826869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,8-Dihydroxy-2-naphthaldehyde interesting for photochemical studies?

A: 1,8-Dihydroxy-2-naphthaldehyde (DHNA) possesses two intramolecular hydrogen bonds, making it an ideal model compound to study ESDPT. [, ] This process is fundamental in chemistry and biology, impacting areas like photosynthesis and the development of fluorescent probes. DHNA's relatively simple structure allows researchers to investigate the intricacies of ESDPT with computational methods and spectroscopic techniques. []

Q2: How does an external electric field influence the ESDPT process in DHNA?

A: Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) demonstrate that external electric fields (EEFs) can significantly impact the ESDPT process in DHNA. [] Positive EEFs weaken the intramolecular hydrogen bonds, decreasing the energy barrier for ESDPT and leading to a blue shift in the fluorescence spectrum. Conversely, negative EEFs strengthen the hydrogen bonds, increasing the energy barrier and causing a red shift in the fluorescence. This control over ESDPT through EEFs could pave the way for novel applications in optoelectronics and molecular switches. []

Q3: Is the ESDPT process in DHNA a synchronous or stepwise mechanism?

A: Both experimental and computational studies confirm that the ESDPT in DHNA occurs through a stepwise mechanism. [, ] Ultrafast spectroscopy reveals that the first proton transfer is extremely fast, occurring within 150 fs. [] The second proton transfer is slower and reversible, ultimately leading to two distinct tautomer emissions. [] These experimental findings are supported by potential energy surface calculations, which identify a two-step pathway as the most energetically favorable route for ESDPT in DHNA. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Silane, bicyclo[2.2.1]hept-2-yldimethoxymethyl-](/img/structure/B1514483.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-](/img/structure/B1514497.png)